molecular formula C14H23N3 B13330194 1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]

1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4'-piperidine]

Katalognummer: B13330194
Molekulargewicht: 233.35 g/mol
InChI-Schlüssel: JUNBXURHYKQFTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] is a complex organic compound with a unique spiro structure This compound is characterized by its indazole and piperidine rings, which are fused together in a spiro configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate indazole and piperidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 1-Isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine]-1’-carboxylate
  • 1-Isopropyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
  • 1-Isopropyl-7-oxo-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine]-1’-carbonyl-6-methoxypyridin-2-ylbenzoic acid

Uniqueness: 1-Isopropyl-1,4,6,7-tetrahydrospiro[indazole-5,4’-piperidine] is unique due to its specific spiro configuration and the presence of both indazole and piperidine rings.

Eigenschaften

Molekularformel

C14H23N3

Molekulargewicht

233.35 g/mol

IUPAC-Name

1-propan-2-ylspiro[6,7-dihydro-4H-indazole-5,4'-piperidine]

InChI

InChI=1S/C14H23N3/c1-11(2)17-13-3-4-14(5-7-15-8-6-14)9-12(13)10-16-17/h10-11,15H,3-9H2,1-2H3

InChI-Schlüssel

JUNBXURHYKQFTK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C2=C(CC3(CC2)CCNCC3)C=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.